(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Overview
Description
“(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound that contains a total of 25 atoms; 14 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It is related to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information . The structure of isoxazole has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Organic Synthesis and Characterization
- Novel compounds related to "(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine" have been synthesized through various methods. For instance, ambient-temperature synthesis techniques have been employed to create novel compounds with good yield, characterized by spectroscopic methods like IR, NMR, mass spectrometry, and elemental analysis. These methods highlight the adaptability and efficiency of synthesis processes for such compounds (Becerra, Cobo, & Castillo, 2021).
Material Science Applications
- Research into the electronic properties of oxadiazole derivatives, including those similar to the queried compound, has indicated their potential use in organic light-emitting diodes (OLEDs). The synthesis and structure of new bis(1,3,4-oxadiazole) systems have been explored for their application in LEDs, demonstrating the relevance of these compounds in developing more efficient electronic materials (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Biomedical Research
- In the realm of biomedical research, oxadiazole derivatives have been investigated for their anticancer activities. Various compounds have been synthesized and tested against cancer cell lines, with some demonstrating notable cytotoxic activities. This suggests potential therapeutic applications for such compounds in cancer treatment (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014).
Antioxidant Properties
- Additionally, some oxadiazole compounds, notably those with tert-butylphenol moieties, have been synthesized and evaluated for their antioxidant activities. These studies provide insights into the potential use of such compounds as antioxidants, which could have implications for developing new therapeutic agents (Shakir, Ariffin, & Abdulla, 2014).
Mechanism of Action
Target of Action
The primary target of (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is the FMS-like tyrosine kinase-3 (FLT3) receptor . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of blood cell production .
Mode of Action
This compound interacts with its target, the FLT3 receptor, by inhibiting its phosphorylation . This inhibition disrupts the normal signaling pathways of the FLT3 receptor, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of FLT3 affects several biochemical pathways. The FLT3 receptor is involved in the activation of multiple downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways . These pathways play critical roles in cell survival, proliferation, and differentiation . By inhibiting FLT3, this compound disrupts these pathways, leading to altered cellular functions .
Pharmacokinetics
The aqueous solubility and oral pharmacokinetic properties at higher doses in rodents were found to be less than optimal for clinical development .
Result of Action
The result of this compound’s action is the inhibition of FLT3 phosphorylation, which leads to the disruption of downstream signaling pathways . This disruption can lead to the induction of apoptosis (programmed cell death) in a concentration-dependent manner . In vivo studies have shown that this compound can lead to complete tumor regression in the MV4-11 xenograft model .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Properties
IUPAC Name |
[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXKAMRIDPCYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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